molecular formula C15H24N4OS B5312790 N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5312790
M. Wt: 308.4 g/mol
InChI Key: OYVBASSBWOQCMQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CP-122,288, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.

Mechanism of Action

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide acts as a competitive antagonist of mGluR5, binding to the allosteric site of the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of glutamate-induced calcium mobilization and the modulation of synaptic transmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to produce a range of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In vitro studies have demonstrated its ability to reduce glutamate release, inhibit calcium signaling, and modulate synaptic plasticity. In vivo studies have shown that N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can attenuate behavioral responses to stress, anxiety, and depression, as well as improve cognitive function and reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The use of N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in laboratory experiments offers several advantages, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier and target mGluR5 in the central nervous system. However, some limitations should be considered, such as the potential for off-target effects and the need for careful dose selection and administration to avoid toxicity and adverse effects.

Future Directions

Future research directions for N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide include the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, such as autism spectrum disorders, Alzheimer's disease, and addiction. Additionally, the development of novel mGluR5 antagonists with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and safer treatments for these conditions.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves a multi-step process, starting with the reaction of 5-cyclopentyl-4-methyl-1,2,4-triazole-3-thiol with 2-bromoacetyl-cyclopentanone in the presence of a base, followed by cyclization and deprotection steps. The final product is obtained as a white solid with high purity and yield.

Scientific Research Applications

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate glutamate transmission and synaptic plasticity, which are crucial for learning and memory, as well as the development and progression of neurological disorders.

properties

IUPAC Name

N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-19-14(11-6-2-3-7-11)17-18-15(19)21-10-13(20)16-12-8-4-5-9-12/h11-12H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBASSBWOQCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCC2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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